molecular formula C2H4N4S B1320311 2-Methyl-2H-tetrazole-5-thiol CAS No. 42150-25-4

2-Methyl-2H-tetrazole-5-thiol

Cat. No. B1320311
CAS RN: 42150-25-4
M. Wt: 116.15 g/mol
InChI Key: RLRIYDBAFPKSRC-UHFFFAOYSA-N
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Description

2-Methyl-2H-tetrazole-5-thiol is a derivative of tetrazole, a class of synthetic heterocycles that have found extensive applications in various fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. Tetrazoles are known for their role as bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is significant in drug design .

Synthesis Analysis

The synthesis of tetrazole derivatives, including 2-Methyl-2H-tetrazole-5-thiol, can be achieved through various methods. One approach involves the hydrothermal synthesis method, where carbonitriles react with sodium azide in the presence of ammonium chloride and ammonium fluoride as catalysts under hydrothermal conditions . Another method for synthesizing alkyl 1H-tetrazol-5-yl thioethers, which are closely related to 2-Methyl-2H-tetrazole-5-thiol, is through a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones under metal-free conditions . These methods emphasize the importance of catalysts and reaction conditions in achieving high yields and purity of the tetrazole derivatives.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives, including 2-Methyl-2H-tetrazole-5-thiol, is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of a thiol group in the 5-position is a distinctive feature that can influence the electronic properties and reactivity of the molecule. X-ray diffraction studies have been used to confirm the structures of related mesoionic compounds, revealing electron and charge delocalization within the mesoionic ring system .

Chemical Reactions Analysis

Tetrazole derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including oxidative coupling, which can lead to the formation of new organic compounds such as dithiodi-tetrazoles . The reactivity of the thiol group in 2-Methyl-2H-tetrazole-5-thiol can also lead to the formation of complexes with metals, as seen in the synthesis of new organotin(IV) derivatives . These reactions demonstrate the potential of tetrazole derivatives to form a wide range of chemical structures with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-2H-tetrazole-5-thiol and its derivatives are influenced by the tetrazole ring and the substituents attached to it. For instance, the presence of a thiol group can enhance the molecule's ability to bind to metals, as evidenced by the synthesis of complexes with gold and tin . The fluorescent properties of some tetrazole derivatives also highlight their potential applications in materials science . Additionally, the magnetic properties of complexes formed from tetrazole derivatives can be of interest in the study of magnetic materials .

Scientific Research Applications

Anti-Inflammatory Potential

Research by Kothari et al. (1980) in the Journal of Heterocyclic Chemistry synthesized several compounds including 5-(5-aryl-2H-tetrazol-2-yl-methyl)-4-substituted-s-triazole-3-thiols, with a potential application as anti-inflammatory agents. These compounds were characterized using elemental analysis, infrared, and nuclear magnetic resonance analysis (Kothari, Singh, Parmar, & Stenberg, 1980).

Cholinesterase Inhibition

A study published in the Clinical and Experimental Health Sciences by Mohsen et al. (2014) involved the synthesis of various 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives to investigate their anticholinesterase activities. Notably, compounds 2 and 3 showed significant inhibitory effects on acetylcholinesterase, suggesting potential applications in related medical research (Mohsen, Yurttaş, Özdemir, Turan-Zitouni, & Kaplancıklı, 2014).

Insecticidal Activity

Maddila, Pagadala, and Jonnalagadda (2015) in the Journal of Heterocyclic Chemistry reported the synthesis of tetrazole‐linked triazole derivatives showing significant insecticidal activity against Plodia interpunctella. This research highlights the potential of tetrazole derivatives in pest control (Maddila, Pagadala, & Jonnalagadda, 2015).

Organocatalytic Processes

Bortolini et al. (2012) in Green Chemistry developed 5-(Pyrrolidin-2-yl)tetrazole functionalized silica for environmentally benign continuous-flow aldol reactions. This work illustrates the use of tetrazole derivatives in green chemistry and sustainable processes (Bortolini, Caciolli, Cavazzini, Costa, Greco, Massi, & Pasti, 2012).

Anti-Corrosion Applications

Tan et al. (2020) in the Journal of Molecular Liquids studied tetrazole derivatives including 5-Mercapto-1-methyltetrazole as corrosion inhibitors. Their research showed over 95% corrosion inhibition efficiency for X80 steel in acidic medium, revealing the potential of these compounds in corrosion protection (Tan, Zhang, He, Li, Qiang, Wang, Xu, & Chen, 2020).

Antibacterial Properties

Mekky and Thamir (2019) in the International Journal of Research in Pharmaceutical Sciences synthesized novel 1-phenyl-1H-tetrazole-5-thiol derivatives, which showed high inhibition activity against E. coli and Staphylococcus aureus, indicating their potential in antibacterial applications (Mekky & Thamir, 2019).

Dye-Sensitized Solar Cells

A study by Hilmi, Shoker, and Ghaddar (2014) in ACS Applied Materials & Interfaces discussed a new thiolate/disulfide electrolyte system for dye-sensitized solar cells (DSSCs), demonstrating the utility of tetrazole derivatives in renewable energy technologies (Hilmi, Shoker, & Ghaddar, 2014).

Safety And Hazards

When handling “2-Methyl-2H-tetrazole-5-thiol”, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing . Avoid ingestion and inhalation . Avoid dust formation .

Future Directions

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future research directions could focus on exploring these properties further and developing new synthesis methods.

properties

IUPAC Name

2-methyl-1H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c1-6-4-2(7)3-5-6/h1H3,(H,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRIYDBAFPKSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1NC(=S)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601739
Record name 2-Methyl-1,2-dihydro-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-tetrazole-5-thiol

CAS RN

42150-25-4
Record name 2-Methyl-1,2-dihydro-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-1,2,3,4-tetrazole-5-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SV Vorona, TV Artamonova, KA Kitchenko… - Chemistry of …, 2014 - Springer
A method has been proposed for the synthesis of 2-alkyltetrazole-5-thiols. It was shown that these compounds are readily oxidized to the corresponding disulfides and their further …
Number of citations: 6 link.springer.com

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